molecular formula C17H12ClNO2S B2754529 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione CAS No. 321433-58-3

1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione

Cat. No.: B2754529
CAS No.: 321433-58-3
M. Wt: 329.8
InChI Key: JOCNFCTWRWAWKM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structural features. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both chlorophenyl and methylphenyl groups attached to a pyrrole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylphenylsulfanyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone: This compound has a similar structure but differs in the position of the carbonyl group, leading to different chemical properties and reactivity.

    Bis(4-chlorophenyl) sulfone: This compound contains two chlorophenyl groups attached to a sulfone, making it more rigid and thermally stable compared to the pyrrole derivative.

    This compound: This compound is unique due to the presence of both chlorophenyl and methylphenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCNFCTWRWAWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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